molecular formula C19H22N2O3S B4331739 N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B4331739
M. Wt: 358.5 g/mol
InChI Key: YETFFULHCYRVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as DMP 323, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit a range of biological activities. In

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in tumor growth and inflammation. It may also modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of inflammatory cytokines, leading to its anti-inflammatory effects. In addition, it has been shown to have analgesic effects by reducing the activity of pain receptors.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, it has been found to be stable under a range of conditions, making it easy to handle and store. However, one limitation of using N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323. One area of research is the development of more efficient synthesis methods that can produce N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 in larger quantities. Another area of research is the exploration of its potential therapeutic applications, such as its use in the treatment of cancer and inflammation. Furthermore, the mechanism of action of N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 needs to be further elucidated to better understand its biological effects.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-9-10-16(21-11-5-8-18(21)22)12-17(13)25(23,24)20-19-14(2)6-4-7-15(19)3/h4,6-7,9-10,12,20H,5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETFFULHCYRVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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